BE“GHE Foundational & Exploratory

Check Availability & Pricing

The HIV-1 Attachment Inhibitor BMS-488043: A
Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BMS 488043

Cat. No.: B1667215

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BMS-488043, a small
molecule inhibitor of HIV-1 attachment. This document details its synonyms and alternative
names, mechanism of action, quantitative data on its antiviral activity and pharmacokinetics,
and detailed experimental protocols for its characterization. Visualizations of its mechanism
and experimental workflows are provided to facilitate a deeper understanding of this compound
for research and drug development purposes.

Synonyms and Alternative Names

BMS-488043 is known by several identifiers, crucial for comprehensive literature and database
searches. These are summarized in the table below.
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Category Identifier

Alternative Names BMS 043, BMS-043

1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-

UPAC Name 1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione
CAS Number 452296-83-2

Deprecated CAS 857500-24-4

ChEMBL ID CHEMBL238103

DrugBank ID DB05532

PubChem CID 507806

UNII MKS21EJ435

Mechanism of Action

BMS-488043 is an orally bioavailable small molecule that functions as an HIV-1 attachment
inhibitor. Its primary target is the viral envelope glycoprotein gp120. By binding to a pocket
within gp120, BMS-488043 induces conformational changes that prevent the initial interaction
between the virus and the CD4 receptor on host T-cells. This action is non-competitive with
CD4 binding, meaning it does not directly compete for the same binding site but rather
allosterically prevents the binding event from occurring. This inhibition of attachment is the first
step in preventing viral entry into the host cell. Consequently, by blocking the gp120-CD4
interaction, BMS-488043 also prevents the subsequent downstream signaling events that can
be triggered by this binding, such as the activation of the MEK/ERK pathway.
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Mechanism of BMS-488043 action on HIV-1 entry.

Quantitative Data

The following tables summarize key quantitative data for BMS-488043, including its antiviral
potency against various HIV-1 subtypes and its pharmacokinetic properties observed in a
clinical trial.

Antiviral Activity
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HIV-1

. Assay Cell Line EC50 (nM) Reference
Subtype/Strain
Subtype B (Median) Not Specified 36.5 [1]
Subtype C (Median) Not Specified 61.5 [1]
JR-FL HelLa (CD4+, CCR5+) 0.75 [2]
Multiple Subtype B Wide range, some

PBMCs [31[4]

Isolates <10

Pharmacokinetics in HIV-1-Infected Subjects (8-day
monotherapy)

Mean Cmax Mean AUC
Dose Mean t1/2 (h) Reference
(ng/mL) (ng*h/mL)
800 mg (every
2890 21500 11.2 [1][5]
12h)
1800 mg (every
5450 41700 11.6 [1][5]

12h)

Experimental Protocols

Detailed methodologies for key experiments used to characterize BMS-488043 are provided
below. These protocols are synthesized from established methods in the field.

gp120-CD4 Binding ELISA

This enzyme-linked immunosorbent assay (ELISA) quantifies the ability of BMS-488043 to
inhibit the binding of HIV-1 gp120 to the CD4 receptor.

Materials:
e 96-well Maxisorp microtiter plates

o Recombinant soluble CD4 (sCD4)
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Recombinant HIV-1 gp120

BMS-488043

Blocking buffer (e.g., PBS with 10% FBS)
Wash buffer (e.g., PBS with 0.05% Tween 20)
Anti-gp120 monoclonal antibody (e.g., 2G12)
HRP-conjugated secondary antibody

TMB substrate

Stop solution (e.g., 1IN H2S04)

Plate reader

Procedure:

Coating: Coat 96-well plates with sCD4 (e.g., 100 ng/well in PBS) and incubate overnight at
4°C.

Blocking: Wash the plates and block with blocking buffer for at least 1 hour at room
temperature.

Inhibition:
o Prepare serial dilutions of BMS-488043.

o In a separate plate, pre-incubate a constant concentration of gp120 with the BMS-488043
dilutions for 1 hour at 37°C.

Binding: Transfer the gp120/BMS-488043 mixtures to the sCD4-coated plate and incubate
for 2 hours at 37°C.

Detection:

o Wash the plates thoroughly.
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o Add an anti-gp120 primary antibody and incubate for 1 hour at 37°C.

o Wash the plates and add the HRP-conjugated secondary antibody, incubating for 1 hour at
room temperature.

o Development: Wash the plates and add TMB substrate. Stop the reaction with a stop
solution.

e Analysis: Read the absorbance at 450 nm. The reduction in signal in the presence of BMS-
488043 indicates inhibition of binding.

Phenotypic HIV-1 Entry Assay (Luciferase Reporter)

This cell-based assay measures the ability of BMS-488043 to inhibit HIV-1 entry into host cells
using a pseudovirus system and a luciferase reporter.

Materials:
o HEK293T cells (for pseudovirus production)

e TZM-bl cells (or other suitable reporter cell line expressing CD4, CCR5/CXCR4, and a Tat-
inducible luciferase gene)

e HIV-1 envelope (Env)-expressing plasmid

e HIV-1 backbone plasmid (env-deficient, containing the luciferase reporter gene)
» Transfection reagent

» BMS-488043

e Luciferase assay reagent (e.g., Britelite Plus)

e Luminometer

Procedure:

e Pseudovirus Production:
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o Co-transfect HEK293T cells with the Env-expressing plasmid and the HIV-1 backbone
plasmid using a suitable transfection reagent.

o Harvest the virus-containing supernatant 48-72 hours post-transfection and filter.

« Infection and Inhibition:
o Seed TZM-bl cells in a 96-well plate.
o Prepare serial dilutions of BMS-488043 and add to the cells.
o Add the pseudovirus to the wells and incubate for 48 hours.
» Luciferase Measurement:

o Lyse the cells and add the luciferase assay reagent according to the manufacturer's
instructions.

o Measure the luminescence using a luminometer.

e Analysis: The reduction in luciferase activity in the presence of BMS-488043 corresponds to
the inhibition of viral entry.
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Workflow for key in vitro assays of BMS-488043.

Resistance

Resistance to BMS-488043 has been observed both in vitro and in clinical studies.[6][7] The
primary mechanism of resistance involves mutations in the viral envelope glycoprotein, gp120.
Key mutations associated with reduced susceptibility to BMS-488043 have been identified at
several loci, including V68A, L1161, S375I/N, and M426L.[6][7] The S375 locus, located near
the CD4 binding pocket, is a common site for resistance mutations.[6][7] These mutations likely
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alter the conformation of the gp120 protein, thereby reducing the binding affinity of BMS-
488043. It is important to note that these resistance mutations do not confer cross-resistance to
other classes of antiretroviral drugs.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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